molecular formula C18H21NO3 B2476306 2-ethoxy-N-((1-(hydroxymethyl)cyclopropyl)methyl)-1-naphthamide CAS No. 1257553-53-9

2-ethoxy-N-((1-(hydroxymethyl)cyclopropyl)methyl)-1-naphthamide

Cat. No.: B2476306
CAS No.: 1257553-53-9
M. Wt: 299.37
InChI Key: LUQSBXDLAKWCRP-UHFFFAOYSA-N
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Description

2-ethoxy-N-((1-(hydroxymethyl)cyclopropyl)methyl)-1-naphthamide is a useful research compound. Its molecular formula is C18H21NO3 and its molecular weight is 299.37. The purity is usually 95%.
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Scientific Research Applications

Atropisomers and Diastereoisomers

One area of research focuses on the formation of diastereoisomeric atropisomers through the addition of lithiated N,N-dialkyl-1-naphthamides to aldehydes. These compounds exhibit moderate to good diastereoselectivity favoring the syn diastereoisomer, highlighting the compound's utility in stereochemical studies and the synthesis of complex molecules (Bowles, Clayden, & Tomkinson, 1995).

Chemical Synthesis and Reactivity

Another aspect of research includes the synthesis and reactivity of 2-methyl-1,4-naphthoquinone derivatives, where interactions with active methylene group anions lead to a variety of cyclic compounds. This demonstrates the compound's role in facilitating diverse chemical transformations and elucidating reaction mechanisms (Boyle, O'mahony, & Cardin, 1984).

Neuroimaging Applications

In neurology, derivatives of naphthamide have been explored for their potential in imaging studies, such as the detection of neurofibrillary tangles and beta-amyloid plaques in Alzheimer's disease patients using positron emission tomography. This application underscores the compound's relevance in medical diagnostics and research into neurodegenerative diseases (Shoghi-Jadid et al., 2002).

Histochemical Techniques

The compound has also been implicated in histochemical techniques for demonstrating tissue oxidase activity, signifying its utility in biological assays and the study of enzyme localization within tissues (Burstone, 1959).

Protecting Groups in Organic Synthesis

Furthermore, research into protecting groups for organic synthesis has led to the development of 2-naphthylmethoxymethyl (NAPOM) as a novel protecting group for hydroxy and mercapto groups. This showcases the compound's contribution to synthetic chemistry, enabling selective reactions under mild conditions (Sato, Oishi, & Torikai, 2015).

Ionophore Synthesis and Application

The synthesis and study of carboxylic ionophores containing naphthylene groups reveal the compound's significance in developing molecules with high selectivity for potassium ions over sodium ions. This research has implications for ion transport studies and the design of selective ionophores (Chikaraishi-Kasuga et al., 1997).

Properties

IUPAC Name

2-ethoxy-N-[[1-(hydroxymethyl)cyclopropyl]methyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-2-22-15-8-7-13-5-3-4-6-14(13)16(15)17(21)19-11-18(12-20)9-10-18/h3-8,20H,2,9-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUQSBXDLAKWCRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC3(CC3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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